An In-depth Technical Guide to 1-(2-Pyridyl)piperazine Monohydrochloride
An In-depth Technical Guide to 1-(2-Pyridyl)piperazine Monohydrochloride
This technical guide provides a comprehensive overview of the basic properties, experimental protocols, and pharmacological significance of 1-(2-Pyridyl)piperazine Monohydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties
1-(2-Pyridyl)piperazine Monohydrochloride is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its structure, comprising a pyridine ring linked to a piperazine moiety, makes it a versatile building block for developing psychotherapeutic drugs such as antidepressants and antipsychotics.[1]
Chemical and Physical Data
The fundamental chemical and physical properties of 1-(2-Pyridyl)piperazine and its monohydrochloride salt are summarized in the tables below. It is important to distinguish between the free base and its hydrochloride salt, as their properties differ.
Table 1: Chemical Identification
| Identifier | 1-(2-Pyridyl)piperazine | 1-(2-Pyridyl)piperazine Monohydrochloride |
| IUPAC Name | 1-(pyridin-2-yl)piperazine | 1-(pyridin-2-yl)piperazin-1-ium chloride |
| Synonyms | 2-Piperazinopyridine, N-(2-pyridyl)piperazine | 1-(2-Pyridinyl)piperazine hydrochloride |
| CAS Number | 34803-66-2 | 129394-11-2[1] |
| Molecular Formula | C₉H₁₃N₃ | C₉H₁₄ClN₃[1] |
| Molecular Weight | 163.22 g/mol | 199.68 g/mol [1] |
| InChI Key | GZRKXKUVVPSREJ-UHFFFAOYSA-N | Not readily available |
Table 2: Physical Properties
| Property | 1-(2-Pyridyl)piperazine | 1-(2-Pyridyl)piperazine Monohydrochloride |
| Appearance | Clear, colorless to pale yellow liquid | White to off-white powder |
| Melting Point | Not applicable (liquid at room temp.) | -80 °C (Note: This value from a commercial supplier appears unusually low for a salt and may be inaccurate)[1] |
| Boiling Point | 120-122 °C at 2 mmHg | 107 °C at 14 mmHg[1] |
| Density | 1.072 g/mL at 25 °C[2] | 1.19 g/mL[1] |
| Solubility | Soluble in chloroform and methanol.[3] | Information not readily available, but expected to be soluble in water. |
| pKa (of the conjugate acid) | 8.9[4] | Not applicable |
Experimental Protocols
This section outlines representative experimental protocols for the synthesis, purification, and analysis of 1-(2-Pyridyl)piperazine Monohydrochloride. These are generalized procedures based on common laboratory practices for similar compounds.
Synthesis of 1-(2-Pyridyl)piperazine Monohydrochloride
The synthesis of 1-(2-Pyridyl)piperazine typically involves the nucleophilic substitution reaction between 2-chloropyridine or 2-bromopyridine and piperazine. The resulting free base is then converted to the monohydrochloride salt.
Materials:
-
2-Chloropyridine
-
Piperazine (anhydrous)
-
Toluene (anhydrous)
-
Sodium tert-butoxide
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Diethyl ether
-
Isopropanol
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add 2-chloropyridine (1 equivalent) followed by sodium tert-butoxide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts. Wash the filtrate with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification of the Free Base: Remove the solvent under reduced pressure to obtain the crude 1-(2-Pyridyl)piperazine as an oil. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 1-(2-Pyridyl)piperazine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether. While stirring, add a solution of hydrochloric acid in the chosen solvent dropwise until the solution becomes acidic (test with pH paper).
-
Isolation of the Product: The 1-(2-Pyridyl)piperazine Monohydrochloride will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Purification by Recrystallization
The purity of the synthesized 1-(2-Pyridyl)piperazine Monohydrochloride can be further enhanced by recrystallization.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing hydrochloride salts of amines include ethanol, isopropanol, or a mixture of ethanol and diethyl ether.
-
Dissolution: In a flask, add the crude 1-(2-Pyridyl)piperazine Monohydrochloride and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
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Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small volume of the cold recrystallization solvent, and dry them in a vacuum oven.
Analytical Methods
A variety of analytical techniques can be employed to confirm the identity and purity of 1-(2-Pyridyl)piperazine Monohydrochloride.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the piperazine ring. Upon formation of the hydrochloride salt, the proton signals, particularly those on the piperazine ring and adjacent to the nitrogen atoms, will shift downfield due to the deshielding effect of the positive charge.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine and piperazine rings.[5][6] Similar to the ¹H NMR, the carbon signals of the piperazine ring will be shifted downfield upon protonation.
2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the N-H stretching of the secondary amine in the piperazine ring, C-N stretching, and the aromatic C-H and C=C stretching of the pyridine ring. The formation of the hydrochloride salt will result in the appearance of a broad absorption band in the region of 2400-2800 cm⁻¹ corresponding to the N⁺-H stretching vibration.
2.3.3. Mass Spectrometry (MS)
Mass spectrometry, often coupled with Gas Chromatography (GC-MS) for the free base, can be used to determine the molecular weight of the compound.[4] The mass spectrum will show the molecular ion peak corresponding to the free base, 1-(2-Pyridyl)piperazine.
2.3.4. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 1-(2-Pyridyl)piperazine Monohydrochloride. A reversed-phase HPLC method with UV detection is commonly used.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm.
Pharmacological Significance and Signaling Pathways
1-(2-Pyridyl)piperazine is a key structural motif in a number of centrally acting drugs.[7] Its derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors.[7] A prominent example of a drug synthesized using this building block is Buspirone, an anxiolytic agent.
Mechanism of Action of Buspirone
Buspirone exerts its therapeutic effects through a complex mechanism of action that primarily involves the modulation of serotonergic and dopaminergic systems. Unlike benzodiazepines, it does not act on GABA receptors.
The signaling pathway of Buspirone can be visualized as follows:
Caption: Signaling pathway of Buspirone.
Pathway Description:
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Serotonergic Modulation: Buspirone acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing rate of serotonergic neurons. With chronic administration, these autoreceptors desensitize, leading to an overall increase in serotonin release. At the postsynaptic level, Buspirone's partial agonism at 5-HT1A receptors contributes to its anxiolytic effects by modulating neuronal activity. The binding of Buspirone to postsynaptic 5-HT1A receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and alters gene transcription through transcription factors like CREB, ultimately producing an anxiolytic response.
-
Dopaminergic Modulation: Buspirone also acts as an antagonist at dopamine D2 receptors. This action is thought to contribute to its overall therapeutic profile, although its role is less well-defined than its effects on the serotonin system.
Synthesis of Buspirone from 1-(2-Pyridyl)piperazine
The synthesis of Buspirone from 1-(2-Pyridyl)piperazine (or its pyrimidine analogue) is a multi-step process. A representative synthetic route is outlined below.
Caption: Synthetic scheme for Buspirone.
This workflow illustrates the conversion of a pyridyl/pyrimidyl piperazine derivative through alkylation and subsequent reduction to form a key amine intermediate, which is then condensed with a spirocyclic compound to yield Buspirone.[8]
Safety and Handling
1-(2-Pyridyl)piperazine Monohydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.
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General Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This technical guide provides a foundational understanding of 1-(2-Pyridyl)piperazine Monohydrochloride. Further research and consultation of specific literature are recommended for detailed experimental work and applications.
References
- 1. 1-(2-Pyridyl)Piperazine Monohydrochloride [myskinrecipes.com]
- 2. 1-(2-ピリジル)ピペラジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]
- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Pyridyl)piperazine(34803-66-2) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Buspirone synthesis - chemicalbook [chemicalbook.com]
